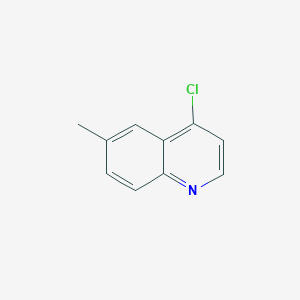

4-Chloro-6-methylquinoline

Beschreibung

Structure

2D Structure

Eigenschaften

IUPAC Name |

4-chloro-6-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c1-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZWWPOQFLMUYOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CN=C2C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40356457 | |

| Record name | 4-chloro-6-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18436-71-0 | |

| Record name | 4-Chloro-6-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18436-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-chloro-6-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-6-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Strategies for the De Novo Synthesis of 4-Chloro-6-methylquinoline and its Derivatives

The initial formation of the quinoline (B57606) ring system, known as de novo synthesis, can be achieved through various strategic approaches, including cyclization reactions, specific named reactions, and carefully designed multi-step sequences.

Cyclization reactions are fundamental to forming the heterocyclic quinoline core. A common strategy involves the construction of the pyridine (B92270) ring onto a pre-existing benzene (B151609) ring. One such method is the electrophilic cyclization of N-(2-alkynyl)anilines, which can be promoted by various electrophiles like iodine monochloride (ICl), iodine (I₂), and bromine (Br₂). nih.gov This reaction proceeds under mild conditions to afford substituted quinolines. nih.gov

Another approach involves the reduction and subsequent cyclization of a precursor molecule. For instance, a multi-step synthesis of a related dimethoxyquinoline derivative involves the hydrogenation of 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propene-1-ketone, which then undergoes intramolecular cyclization to yield the 4-hydroxyquinoline (B1666331) core. google.com This 4-hydroxy intermediate is a direct precursor to the 4-chloro derivative.

The Friedländer synthesis is a widely recognized and powerful method for constructing quinoline derivatives. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. organic-chemistry.orgalfa-chemistry.com The reaction can be catalyzed by either acids (such as trifluoroacetic acid, p-toluenesulfonic acid, and Lewis acids) or bases. wikipedia.orgalfa-chemistry.com

The general mechanism can proceed through two primary pathways. One involves an initial aldol (B89426) condensation between the reactants, followed by cyclization and dehydration to form the quinoline ring. wikipedia.org Alternatively, the reaction can begin with the formation of a Schiff base between the amino group and the carbonyl compound, which then undergoes an intramolecular aldol-type reaction and subsequent elimination of water. wikipedia.org While the Suzuki–Miyaura coupling is a powerful cross-coupling reaction, its primary use in this context would be for the derivatization of the chloroquinoline core (a post-synthesis modification) rather than for the de novo synthesis of the ring itself.

The preparation of this compound and its analogs is often accomplished through multi-step synthetic pathways that provide greater control over the substitution pattern. A documented synthesis of this compound starts from p-toluidine (B81030) and diethyl ethoxymethylenemalonate. prepchem.com

A representative multi-step synthesis for a similar structure, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, highlights a common strategic sequence. This synthesis begins with 4-methoxyaniline and proceeds through three key steps:

Cyclization: Reaction with ethyl acetoacetate (B1235776) in the presence of polyphosphoric acid to form the 4-hydroxy-6-methoxy-2-methylquinoline core. atlantis-press.com

Nitrification: Introduction of a nitro group at the 3-position using nitric acid. atlantis-press.com

Chlorination: Conversion of the 4-hydroxy group to a 4-chloro group using a chlorinating agent like phosphorus oxychloride. google.comatlantis-press.com This final step is a crucial transformation that activates the 4-position for further reactions.

Functionalization and Derivatization Reactions of this compound and its Analogs

The chlorine atom at the C-4 position of the quinoline ring is highly activated towards nucleophilic aromatic substitution (SNAr), making it an excellent handle for introducing a wide variety of functional groups.

The electron-withdrawing nature of the quinoline ring nitrogen facilitates the attack of nucleophiles at the C-4 position, leading to the displacement of the chloride ion. This reactivity has been extensively exploited to synthesize a diverse library of 4-substituted quinoline derivatives. mdpi.comresearchgate.net

A range of nucleophiles can be employed in these substitution reactions. Studies on related 4-chloroquinoline (B167314) systems have demonstrated successful reactions with:

Amines: Primary and secondary amines readily displace the chloride to form 4-aminoquinoline (B48711) derivatives. researchgate.netnih.gov

Azides: Sodium azide (B81097) reacts to produce 4-azidoquinolines, which are valuable intermediates for further transformations, such as the synthesis of triazoles or the reduction to 4-aminoquinolines. mdpi.comresearchgate.net

Thiols: Thiophenols and alkyl thiols react in the presence of a base to yield 4-thioether derivatives. mdpi.comresearchgate.net

Carbon Nucleophiles: Carbanions, such as that derived from malononitrile, can also displace the chloride, enabling the formation of new carbon-carbon bonds at the 4-position. researchgate.netresearchgate.net

Hydrazines: Hydrazine (B178648) can be used to introduce a hydrazino group, creating precursors for various heterocyclic systems. mdpi.comresearchgate.net

The table below summarizes representative nucleophilic substitution reactions performed on 4-chloroquinoline analogs.

| Nucleophile | Reagent(s) | Product Type | Reference(s) |

| Azide | Sodium Azide | 4-Azido-quinolinone | researchgate.net, mdpi.com |

| Amines | Various primary/secondary amines | 4-Amino-quinolinone | researchgate.net, nih.gov |

| Thiophenol | Thiophenol | 4-(Phenylthio)-quinolinone | researchgate.net |

| Malononitrile | Malononitrile, Base | 4-(Dicyanomethyl)-quinolinone | researchgate.net, researchgate.net |

| Hydrazine | Hydrazine Hydrate (B1144303) | 4-Hydrazino-quinolinone | mdpi.com, researchgate.net |

| Thiourea (B124793) | Thiourea | 4-Thiol-quinoline-thione | mdpi.com |

These reactions are typically carried out under mild to moderate conditions and demonstrate the versatility of 4-chloroquinolines as synthetic building blocks. researchgate.net The choice of solvent and temperature can be adjusted to optimize the reaction with specific nucleophiles.

Nucleophilic Substitution Reactions at the Chloro Position

Introduction of Sulfanyl, Hydrazino, Azido (B1232118), and Amino Groups

The chloro group can be displaced by sulfur, nitrogen, and other heteroatom nucleophiles to yield a variety of substituted quinolines. For instance, the reaction of 4-chloro-8-methylquinolin-2(1H)-one with thiourea under fusion conditions leads to the formation of 8-methyl-4-sulfanylquinolin-2(1H)-one. sci-hub.cat Similarly, treatment of 4-chloro-8-methylquinoline-2(1H)-thione with thiols such as ethanethiol, butanethiol, and thiophenol results in the corresponding 4-alkyl(or phenyl)thio-8-methylquinolin-2(1H)-thiones. sci-hub.cat

Hydrazino groups can also be introduced at the 4-position. The reaction of 4-chloro-8-methylquinoline-2(1H)-thione with hydrazine hydrate affords 4-hydrazino-8-methylquinoline-2(1H)-thione. sci-hub.cat In a related transformation, 2,4-dihydrazino-8-methylquinoline can be synthesized from the corresponding 2-alkylthio-4-chloro-8-methylquinoline by reaction with hydrazine hydrate. sci-hub.cat

The introduction of an azido group is typically achieved by reacting the chloroquinoline with sodium azide. For example, 4-azido-8-methylquinolin-2(1H)-thione can be prepared from 4-chloro-8-methylquinoline-2(1H)-thione and sodium azide. sci-hub.cat This transformation is also applicable to other chloroquinoline derivatives. researchgate.net

The amino group can be introduced through the reduction of the corresponding azido derivative. For instance, 4-azido-8-methylquinolin-2(1H)-one can be converted to 4-amino-8-methylquinolin-2(1H)-one by treatment with triphenylphosphine (B44618) to form a phosphazene intermediate, followed by acid hydrolysis. sci-hub.cat

| Starting Material | Reagent | Product | Functional Group Introduced |

| 4-Chloro-8-methylquinolin-2(1H)-one | Thiourea | 8-Methyl-4-sulfanylquinolin-2(1H)-one | Sulfanyl |

| 4-Chloro-8-methylquinoline-2(1H)-thione | Hydrazine hydrate | 4-Hydrazino-8-methylquinoline-2(1H)-thione | Hydrazino |

| 4-Chloro-8-methylquinoline-2(1H)-thione | Sodium azide | 4-Azido-8-methylquinolin-2(1H)-thione | Azido |

| 4-Azido-8-methylquinolin-2(1H)-one | 1. Triphenylphosphine 2. HCl | 4-Amino-8-methylquinolin-2(1H)-one | Amino |

Formation of Substituted Quinolinones and Quinolinethiones

Substituted quinolinones can be prepared from chloroquinolines through hydrolysis. For example, acid hydrolysis of 2,4-dichloro-8-methylquinoline (B1596889) using dilute dichloroacetic acid furnishes 4-chloro-8-methylquinolin-2(1H)-one. sci-hub.cat

The conversion of a chloroquinoline to a quinolinethione can be achieved through reaction with a thionating agent. Heating 4-chloro-8-methylquinolin-2(1H)-one with phosphorus pentasulfide yields its thio-isomer, 4-chloro-8-methylquinoline-2(1H)-thione. sci-hub.cat An alternative and often higher-yielding method involves the reaction of the corresponding dichloroquinoline with thiourea. For example, 2,4-dichloro-8-methylquinoline reacts with one equivalent of thiourea in boiling ethanol (B145695) to give 4-chloro-8-methylquinoline-2(1H)-thione in a fair yield. sci-hub.cat

Oxidation and Reduction Reactions

The quinoline ring and its substituents can undergo both oxidation and reduction reactions. The methyl group at the 6-position of the quinoline ring is susceptible to oxidation. For instance, 4-methylquinolines can be chemoselectively oxidized to quinoline-4-carbaldehydes using hypervalent iodine(III) reagents. researchgate.net Theoretically, the oxidation of 4-methylquinoline (B147181) would first occur at the methyl group to form quinoline-4-carboxylic acid. pvamu.edu

The pyridine ring of the quinoline nucleus can be selectively reduced. Catalytic transfer hydrogenation of quinolines, such as 6-methylquinoline (B44275), using a cobalt-amido cooperative catalyst and H₃N·BH₃ as a hydrogen source can yield 1,2-dihydroquinolines. nih.gov Further reduction can lead to the corresponding tetrahydroquinoline. nih.gov Formic acid can also be employed as a hydrogen source in cobalt-catalyzed transfer hydrogenation of quinolines under mild conditions. rsc.org

Coupling Reactions

The chlorine atom at the 4-position of this compound serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. researchgate.netlibretexts.org This reaction has been successfully applied to 4-chloroquinoline derivatives, allowing for the introduction of aryl and heteroaryl substituents at the 4-position. researchgate.net

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction provides a means to introduce alkenyl groups at the 4-position of the quinoline ring.

The Buchwald-Hartwig amination is a powerful tool for the synthesis of carbon-nitrogen bonds, involving the palladium-catalyzed coupling of an amine with an aryl halide. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction has been utilized for the amination of various chloroquinolines, providing access to a wide range of N-substituted aminoquinolines. researchgate.net

| Reaction | Coupling Partners | Catalyst System | Bond Formed |

| Suzuki-Miyaura Coupling | 4-Chloroquinoline derivative + Arylboronic acid | Palladium catalyst + Base | C-C |

| Heck Reaction | 4-Chloroquinoline derivative + Alkene | Palladium catalyst + Base | C-C |

| Buchwald-Hartwig Amination | 4-Chloroquinoline derivative + Amine | Palladium catalyst + Base | C-N |

Ring Transformation Reactions

Under certain conditions, the quinoline ring system can undergo transformations leading to the formation of different heterocyclic structures. For instance, the reaction of 4-chloroquinazolines with hydrazine hydrate at high temperatures can lead to ring opening and subsequent recyclization to form 4-amino-3-(2-aminophenyl)-4H-1,2,4-triazoles. rsc.org While this example is for a quinazoline (B50416) system, it illustrates the potential for ring transformations in related chloroheterocycles. In a more direct analogy, the reaction of 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione with hydrazine hydrate in boiling DMF results in the opening of the α-pyrone ring followed by ring closure to yield a pyrazolone (B3327878) derivative. researchgate.net

Green Chemistry Approaches in Synthesis

Microwave-assisted synthesis has emerged as a significant green chemistry approach, offering advantages such as reduced reaction times, lower energy consumption, and often improved yields compared to conventional heating methods. nih.gov This technology has been successfully applied to various reactions involving quinoline derivatives.

For example, the microwave-assisted Friedländer synthesis provides a rapid and efficient route to quinolines. nih.gov Microwave irradiation has also been employed to facilitate the synthesis of quinazolinone derivatives from 2-halobenzoic acids and amidines in aqueous media, representing a green and efficient method. sci-hub.cat Furthermore, microwave-assisted Suzuki-Miyaura cross-coupling reactions of chloroquinolines have been reported, significantly accelerating the formation of C-C bonds. rsc.org The synthesis of 4-aminoquinoline derivatives from the corresponding chloro precursors can also be expedited using microwave irradiation. frontiersin.org These examples highlight the potential of microwave technology to render the synthesis of this compound derivatives more environmentally benign.

Advanced Spectroscopic and Structural Elucidation Studies

Experimental Spectroscopic Characterization Techniques

Spectroscopic methods are pivotal in elucidating the molecular structure and electronic properties of 4-chloro-6-methylquinoline. Infrared, Ultraviolet-Visible, and Nuclear Magnetic Resonance spectroscopy each offer a unique window into the compound's characteristics.

Infrared (IR) Spectroscopy (FTIR, FT-Raman)

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) techniques, has been instrumental in identifying the functional groups and vibrational modes of this compound and its derivatives. researchgate.netresearchgate.net The vibrational assignments are often supported by quantum chemical calculations, such as Density Functional Theory (DFT), to provide a more detailed understanding of the spectral data. researchgate.netresearchgate.net

The characteristic vibrational frequencies of the quinoline (B57606) core, the C-Cl bond, and the methyl group are of particular interest. The C-Cl stretching mode is typically observed in the range of 850–550 cm⁻¹. arabjchem.org Experimental IR spectra for related compounds have shown bands in this region, which are in agreement with theoretical calculations. arabjchem.org For instance, in a study of a similar chloroquinoline derivative, experimental bands were observed at 735 cm⁻¹ and 674 cm⁻¹ in the IR spectrum and at 740 cm⁻¹ and 675 cm⁻¹ in the Raman spectrum, corresponding to the C-Cl stretching modes. arabjchem.org The analysis of the potential energy distribution (PED) helps in assigning these vibrational modes accurately. researchgate.netresearchgate.net

The table below summarizes some of the key experimental IR absorption bands observed for related quinoline derivatives.

| Wavenumber (cm⁻¹) | Assignment |

| 3053 | Aromatic C-H stretching |

| 2987, 2921 | Methyl C-H stretching |

| 1459, 1421 | Aromatic C=C stretching |

| 1261, 1150 | In-plane C-H bending |

| 757 | C-Cl stretching |

| 692 | Out-of-plane C-H bending |

Data adapted from studies on similar quinoline derivatives. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the this compound molecule. researchgate.netresearchgate.net The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The primary transitions observed in organic molecules like this are typically π → π* and n → π* transitions. researchgate.net

Computational studies using time-dependent DFT (TD-DFT) methods are often employed to predict and interpret the electronic absorption spectra. researchgate.net These calculations help in identifying the specific molecular orbitals involved in the electronic transitions and understanding the influence of substituents on the absorption wavelengths. For related quinoline derivatives, UV-Vis spectra have been calculated and compared with experimental data to validate the theoretical models. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms in this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. researchgate.netresearchgate.net

In the ¹H NMR spectrum of this compound derivatives, the aromatic protons typically appear in the region of δ 7.0–8.5 ppm. The methyl group protons usually show a singlet peak around δ 2.5 ppm. For example, in a derivative, the methyl protons of a 3-methylphenyl group at position 4 were observed as a singlet at approximately 2.63 ppm. wiley-vch.de

The ¹³C NMR spectrum provides complementary information. For a related compound, 4-chloro-2-(p-tolyl)quinoline, the methyl carbon of the p-tolyl group resonates at δ 21.4 ppm. rsc.org The carbons of the quinoline ring system exhibit signals over a wider range, influenced by the electron-withdrawing chlorine atom and the electron-donating methyl group. rsc.org The gauge-invariant atomic orbital (GIAO) method is often used in computational chemistry to predict NMR chemical shifts, which can then be compared with experimental data for structural confirmation. researchgate.net

The following tables summarize representative ¹H and ¹³C NMR chemical shifts for compounds structurally related to this compound.

¹H NMR Data

| Compound | Solvent | Chemical Shift (δ ppm) and Multiplicity |

| 4-chloro-2-(p-tolyl)quinoline | CDCl₃ | 2.43 (s, 3H), 7.33 (d, J = 7.6 Hz, 2H), 7.58–7.62 (m, 1H), 7.74–7.79 (m, 1H), 7.95 (s, 1H), 8.05 (d, J = 8.4 Hz, 2H), 8.15–8.22 (m, 2H) |

| 4-chloro-3-(4-chlorophenyl)-6-methylquinoline | CDCl₃ | 2.63 (s, 3H), 7.47 (d, J = 8.5 Hz, 2H), 7.50 (d, J = 8.5 Hz, 2H), 7.66 (d, J = 8.3 Hz, 1H), 8.11-8.14 (m, 2H), 8.75 (s, 1H) |

Data compiled from various sources. wiley-vch.dersc.org

¹³C NMR Data

| Compound | Solvent | Chemical Shift (δ ppm) |

| 4-chloro-2-(p-tolyl)quinoline | CDCl₃ | 21.4, 118.9, 123.9, 125.2, 127.0, 127.4, 129.7, 130.0, 130.5, 135.8, 140.0, 143.0, 149.1, 157.2 |

| 6-Methylquinoline (B44275) N-oxide | CDCl₃ | 21.4, 119.5, 120.9, 125.4, 126.9, 130.6, 132.5, 134.9, 139.0, 140.0 |

X-ray Crystallography and Solid-State Analysis

X-ray crystallography provides definitive information about the three-dimensional structure of this compound in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the molecular structure of crystalline compounds. unl.pt For derivatives of this compound, SCXRD studies have confirmed the planarity of the quinoline ring system. nih.govnih.goviucr.org For instance, in 4-azido-2-chloro-6-methylquinoline, the quinoline ring system is nearly planar, with a maximum deviation of only 0.0035 (10) Å. nih.govnih.goviucr.org

Crystallographic data for a related compound, ethyl this compound-3-carboxylate, reveals a C–Cl bond length of approximately 1.74 Å. The quinoline ring in this derivative also adopts a near-planar conformation.

The table below presents selected crystallographic data for a derivative of this compound.

| Parameter | Value |

| Compound | 4-Azido-2-chloro-6-methylquinoline |

| Molecular Formula | C₁₀H₇ClN₄ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.9517 (4) |

| b (Å) | 7.6078 (6) |

| c (Å) | 10.0191 (9) |

| α (°) | 82.147 (8) |

| β (°) | 71.499 (7) |

| γ (°) | 80.329 (6) |

| V (ų) | 497.57 (7) |

Data from a study on 4-azido-2-chloro-6-methylquinoline. researchgate.net

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

In co-crystals of 6-methylquinoline with various substituted benzoic acids, C—H⋯O hydrogen bonds and π-π stacking interactions between the quinoline ring systems are commonly observed. iucr.orgresearchgate.netelsevierpure.comresearchgate.net For example, in the crystal structure of 2-chloro-4-nitrobenzoic acid–6-methylquinoline, π-π interactions between the benzene (B151609) rings of adjacent acid molecules and C—H⋯O hydrogen bonds contribute to the formation of a layered structure. researchgate.netelsevierpure.comresearchgate.net

In the crystal structure of 4-azido-2-chloro-6-methylquinoline, the packing is stabilized by van der Waals forces and π-π stacking interactions, with a centroid-centroid distance of 3.6456 (17) Å between adjacent quinoline rings. nih.govnih.goviucr.org Similarly, in 3-[(2-chloro-6-methylquinolin-3-yl)methyl]quinazolin-4(3H)-one, the structure is stabilized by C—H⋯N hydrogen bonds, C—H⋯π interactions, and π–π stacking interactions with centroid–centroid distances of 3.7869 (8) and 3.8490 (8) Å. nih.gov The analysis of Hirshfeld surfaces can be used to visualize and quantify these weak intermolecular interactions. iucr.orgresearchgate.netresearchgate.net

Based on a comprehensive search of scientific literature, detailed experimental and computational studies specifically focusing on the Hirshfeld surface analysis, energy framework calculations, and in-depth vibrational analysis with Potential Energy Distribution (PED) for the compound This compound are not publicly available.

While extensive research, including the advanced spectroscopic and structural elucidation techniques you have requested, has been conducted on structurally similar quinoline derivatives, the strict requirement to focus solely on "this compound" prevents the inclusion of this related data. The scientific community has applied these analytical methods to compounds such as this compound-2(1H)-one, various co-crystals of 6-methylquinoline, and other chlorinated quinolines, yielding valuable insights into their molecular interactions and vibrational properties.

However, without specific crystallographic and spectroscopic data for this compound, it is not possible to generate a scientifically accurate article that adheres to the detailed outline provided. The creation of data tables and the discussion of research findings for the specified analytical techniques require published, peer-reviewed studies directly concerning this compound.

Therefore, the requested article cannot be generated at this time due to the absence of the necessary primary research data in the public domain.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical methods are fundamental tools for investigating the electronic structure and properties of molecules from first principles.

Density Functional Theory (DFT) has become a primary method for studying quinoline (B57606) derivatives due to its favorable balance of accuracy and computational cost. DFT calculations are instrumental in optimizing molecular geometries and predicting a wide range of properties.

For the analogue 4-chloro-6-methylquinoline-2(1H)-one (4C6MQ), structural and spectroscopic characteristics have been extensively examined using DFT methods. researchgate.netresearchgate.net Researchers have employed the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, a popular choice for organic molecules, to perform these calculations. researchgate.netresearchgate.net The optimized molecular geometry obtained from DFT calculations for 4C6MQ shows good agreement with experimental data from single-crystal X-ray diffraction (SCXRD), validating the chosen theoretical model. researchgate.netiucr.org

For the target molecule, this compound, a similar DFT approach would be expected to yield a reliable ground-state geometry. The primary structural difference would be the absence of the C=O bond at the C2 position, leading to a fully aromatic pyridine (B92270) ring, which would alter bond lengths and angles compared to the quinolinone analogue.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the excited-state properties of molecules, such as electronic absorption spectra (UV-Vis).

In the study of this compound-2(1H)-one, TD-DFT calculations were performed to compute the electronic absorption wavelengths. researchgate.net These theoretical predictions were then compared with the experimental UV-Vis spectrum, showing good correlation and allowing for the assignment of electronic transitions. researchgate.netresearchgate.net For instance, analyses of other quinoline derivatives, like 2-Chloro-7-Methylquinoline-3-Carbaldehyde, have used TD-DFT to calculate the vertical transition energies from the ground state (S0) to various excited states (S1, S2, etc.), identifying the transitions responsible for the main absorption bands. dergipark.org.tr The HOMO-LUMO transition is often the primary contributor to the lowest energy absorption band. dergipark.org.tr

A TD-DFT study on this compound would similarly predict its UV-Vis spectrum. The absence of the carbonyl chromophore, present in the quinolinone analogue, would likely result in a shift of the absorption maxima.

The choice of a basis set is a critical aspect of any quantum chemical calculation, as it defines the set of mathematical functions used to build the molecular orbitals. The selection involves a trade-off between accuracy and computational expense.

In the computational analysis of this compound-2(1H)-one and other similar quinoline derivatives, the Pople-style basis set 6-311G++(d,p) is frequently used in conjunction with the B3LYP functional. researchgate.netresearchgate.net This basis set is robust for several reasons:

6-311G : It is a triple-zeta basis set, providing more flexibility for describing the valence electrons compared to double-zeta sets.

++ : The two plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are essential for accurately describing systems with lone pairs, anions, or excited states where electron density is farther from the nuclei.

(d,p) : These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow for the description of non-spherical electron density, which is crucial for accurately modeling chemical bonds.

The geometry of the molecule is typically optimized without symmetry constraints to find the true minimum on the potential energy surface. researchgate.net

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a range of computational techniques used to analyze and visualize molecular structures and their properties.

DFT calculations provide optimized geometric parameters, including bond lengths, bond angles, and torsion (dihedral) angles. These calculated values can be compared with experimental data, if available, to assess the accuracy of the computational model.

For this compound-2(1H)-one, the optimized geometric parameters were computed and found to be in close agreement with the experimental values obtained from SCXRD. researchgate.net The crystal structure of the analogue reveals two independent molecules in the asymmetric unit, which are linked by hydrogen bonds. researchgate.net

Below is a table of selected calculated geometric parameters for the analogue This compound-2(1H)-one , based on DFT/B3LYP/6-311G++(d,p) methods.

| Parameter | Bond | Length (Å) | Parameter | Bonds | Angle (°) |

| Bond Length | C4-Cl | 1.745 | Bond Angle | C3-C4-Cl | 119.5 |

| C6-C10 | 1.510 | C5-C6-C10 | 121.1 | ||

| C4-C9 | 1.421 | N1-C2-C3 | 122.0 | ||

| C5-C6 | 1.369 | C4-C9-N1 | 120.2 | ||

| N1-C2 | 1.385 | C6-C5-C9 | 120.8 | ||

| C2=O11 | 1.225 | C2-N1-C9 | 124.3 |

Data derived from studies on this compound-2(1H)-one.

For this compound, the C2=O11 bond would be replaced by a C-H bond, and the N1 atom would be part of a standard pyridine ring, leading to significant changes in the bond lengths and angles within the heterocyclic ring compared to the data above.

Frontier Molecular Orbitals (FMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a crucial parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity.

For this compound-2(1H)-one, the HOMO-LUMO energy gap was calculated to be -3.776 eV. researchgate.net The HOMO is typically localized over the quinoline ring system, while the LUMO is distributed over the entire molecule. dergipark.org.tr

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface is a color-coded map that illustrates the charge distribution within a molecule. It is used to predict sites for electrophilic and nucleophilic attack.

Red regions (negative potential) indicate areas of high electron density, which are susceptible to electrophilic attack.

Blue regions (positive potential) indicate areas of low electron density or electron deficiency, which are prone to nucleophilic attack.

Green regions represent neutral potential.

In the MEP analysis of this compound-2(1H)-one, the most negative potential is concentrated around the highly electronegative oxygen atom of the carbonyl group, identifying it as a primary site for electrophilic interaction. researchgate.netresearchgate.net Positive potential is generally found dispersed over the hydrogen atoms.

For the target molecule, this compound, the MEP map would look significantly different. The strong negative region around the carbonyl oxygen would be absent. Instead, the most negative potential would likely be localized near the nitrogen atom of the pyridine ring, making it a site for protonation and electrophilic attack.

Natural Bonding Orbital (NBO) Analysis

The analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electron density from a filled donor NBO to an empty acceptor NBO. researchgate.net In substituted quinolines, significant interactions are observed between the lone pair electrons of the nitrogen atom and the π* antibonding orbitals of the aromatic rings, as well as between the π orbitals of the rings themselves. researchgate.net These delocalizations are key to the electronic properties of the quinoline system. For this compound, the electron-withdrawing nature of the chlorine atom and the electron-donating nature of the methyl group influence the electron distribution and the energies of these interactions, thereby modulating the molecule's chemical behavior and reactivity. researchgate.net

Prediction of Reactivity and Regioselectivity

Computational methods are instrumental in predicting the chemical reactivity and regioselectivity of this compound. The quinoline ring can undergo both electrophilic and nucleophilic substitution reactions, and the positions of the chloro and methyl substituents play a directing role. wikipedia.orgmasterorganicchemistry.com

Nucleophilic Substitution: The chlorine atom at the 4-position of the quinoline ring is particularly susceptible to nucleophilic aromatic substitution (SNAr). researchgate.netmdpi.com Computational studies show that the carbon atom at this position is highly electrophilic due to the electron-withdrawing effects of both the adjacent nitrogen atom and the chlorine atom itself. This makes the 4-position the most probable site for attack by nucleophiles. researchgate.netmdpi.com The reaction typically proceeds through a high-energy intermediate known as a Meisenheimer complex, and the ability of the quinoline ring to stabilize the negative charge in this intermediate facilitates the substitution. researchgate.net

In Silico Pharmacokinetic and Pharmacodynamic Modeling

In silico modeling is a cornerstone in modern drug discovery, allowing for the early prediction of a compound's behavior in a biological system. For this compound, these models provide crucial data on its potential as a drug candidate.

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Predictions

ADMET prediction tools, such as SwissADME and pkCSM, are widely used to evaluate the pharmacokinetic properties of molecules. nih.govresearchgate.net These web-based servers predict a range of parameters based on the chemical structure of the compound. For quinoline derivatives, these predictions are vital for assessing their drug-likeness and potential toxicity. derpharmachemica.comresearchgate.netijprajournal.com

Key predicted properties often include adherence to Lipinski's Rule of Five, which assesses the likelihood of a compound being an orally active drug. Other important parameters are gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, interaction with cytochrome P450 (CYP) enzymes (which are crucial for drug metabolism), and various toxicity endpoints like mutagenicity and carcinogenicity. researchgate.netnih.gov Studies on various quinoline derivatives suggest they generally exhibit good bioavailability and safety profiles, making them promising scaffolds for further drug development. researchgate.netnih.gov

Table 1: Predicted ADMET Properties for Representative Quinoline Derivatives

| Parameter | Predicted Value/Classification | Significance |

|---|---|---|

| Physicochemical Properties | ||

| Molecular Weight | < 500 g/mol | Adherence to Lipinski's Rule |

| LogP | < 5 | Adherence to Lipinski's Rule |

| H-bond Donors | < 5 | Adherence to Lipinski's Rule |

| H-bond Acceptors | < 10 | Adherence to Lipinski's Rule |

| Pharmacokinetics | ||

| GI Absorption | High | Good oral bioavailability |

| BBB Permeant | Variable (Often No) | Predicts CNS side effects |

| P-glycoprotein Substrate | No | Reduced drug efflux |

| CYP Inhibitor (e.g., CYP1A2) | Often Yes | Potential for drug-drug interactions |

| Drug-Likeness | ||

| Lipinski's Rule Violations | 0 | High probability of being an oral drug |

| Bioavailability Score | ~0.55 | Good overall drug-likeness |

| Toxicity | ||

| AMES Toxicity | Non-mutagenic | Low potential for causing DNA mutations |

| Carcinogenicity | Non-carcinogen | Low risk of causing cancer |

| Acute Oral Toxicity | Class 4/5 (Low) | Low acute toxicity upon ingestion |

Note: This table represents typical predicted values for quinoline derivatives based on multiple in silico studies and may not be specific to this compound itself.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to understand how a potential drug molecule, like this compound, might interact with a biological target, typically a protein or enzyme.

Enzyme Inhibition Studies

Derivatives of this compound have been investigated as inhibitors of various enzymes implicated in diseases. Docking studies provide insights into the binding modes and energies, helping to rationalize their inhibitory activity.

DNA Gyrase: This bacterial enzyme is a well-established target for antibacterial drugs. Quinolone compounds are known to inhibit DNA gyrase, thereby preventing bacterial DNA replication. Molecular docking studies of quinoline derivatives into the active site of DNA gyrase have shown that they form crucial interactions, often involving hydrogen bonds with key amino acid residues like Asp-73 and Arg-76, as well as water molecules within the binding pocket. semanticscholar.orgnih.gov The binding affinity of these compounds, calculated as binding energy (kcal/mol), is often comparable to that of known inhibitors like ciprofloxacin. semanticscholar.org

Lanosterol (B1674476) 14α-demethylase (CYP51): This enzyme is essential for ergosterol (B1671047) biosynthesis in fungi and is a primary target for antifungal agents. nih.gov Docking studies of quinoline derivatives with CYP51 have been performed to understand their potential as antifungal agents. researchgate.netresearchgate.net These studies reveal how the quinoline scaffold fits into the enzyme's active site, interacting with key residues and the heme cofactor, which is essential for its catalytic activity. researchgate.net

DNA Topoisomerase I: Human topoisomerases are targets for anticancer drugs. Some quinoline derivatives have shown inhibitory activity against these enzymes. Docking simulations can elucidate the binding mode of these compounds within the DNA-enzyme complex, explaining how they stabilize the cleavage complex and prevent DNA re-ligation. nih.gov

Histone Deacetylases (HDACs): HDACs are a class of enzymes that play a critical role in gene regulation and are important targets in cancer therapy. Certain quinoline-based compounds have been identified as HDAC inhibitors. nih.gov Molecular docking can model the interaction of the quinoline scaffold with the zinc ion in the HDAC active site and surrounding amino acid residues, which is a characteristic binding mode for many HDAC inhibitors.

PI3K/Akt/mTOR Pathway: This signaling pathway is frequently dysregulated in cancer, making it a prime target for cancer drug development. nih.govmdpi.com Numerous quinoline derivatives have been designed and evaluated as inhibitors of kinases within this pathway, such as PI3Kα and mTOR. chemrj.orgmdpi.com Docking studies have been crucial in guiding the design of these inhibitors, predicting how modifications to the quinoline scaffold can improve binding affinity and selectivity for specific kinase isoforms. ekb.eginformaticsjournals.co.in These studies often reveal key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of the kinases.

Receptor Binding Mode Analysis

The analysis of the binding mode provides a detailed picture of the intermolecular interactions between the ligand (this compound or its derivatives) and the receptor's binding site. These interactions, which include hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic interactions, are fundamental to the ligand's affinity and selectivity for the target.

Theoretical Studies on Spectroscopic Properties (e.g., NMR Chemical Shifts, Electronic Absorption)

Theoretical calculations are instrumental in interpreting and predicting the spectroscopic behavior of quinoline derivatives. By employing quantum chemical methods, scientists can calculate spectroscopic parameters, offering deep insights into the molecule's electronic environment.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. The Gauge-Invariant Atomic Orbital (GIAO) method, typically used within a DFT framework, is a reliable approach for calculating the nuclear magnetic shielding tensors. researchgate.netdergipark.org.tr For quinoline derivatives, studies often use the B3LYP functional with a basis set like 6-311++G(d,p) to first optimize the molecular geometry before performing the GIAO calculations. researchgate.netdergipark.org.tr The computed isotropic shielding values are then converted into chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. researchgate.net

While specific theoretical NMR data for this compound is not prominently available, studies on the closely related 6-Chloroquinoline (B1265530) demonstrate the methodology. dergipark.org.tr In such studies, a strong correlation between the calculated and experimental chemical shifts validates the computational approach and aids in the precise assignment of spectral signals. researchgate.net For instance, in carbon-13 NMR calculations for quinolinones, carbon atoms bound to electronegative atoms like chlorine are expected to be more deshielded and appear downfield. researchgate.net

Table 1: Illustrative Comparison of Experimental and Theoretical ¹³C NMR Chemical Shifts for a Related Compound (6-Chloroquinoline) This table demonstrates the typical results from such a study; data is for 6-Chloroquinoline and serves as an example.

| Atom | Experimental Chemical Shift (ppm) | Theoretical Chemical Shift (ppm) |

| C2 | 150.9 | 151.7 |

| C3 | 121.8 | 122.9 |

| C4 | 136.1 | 136.5 |

| C5 | 128.8 | 129.1 |

| C6 | 130.8 | 132.3 |

| C7 | 127.3 | 128.0 |

| C8 | 130.1 | 130.4 |

| C9 | 147.2 | 148.0 |

| C10 | 129.5 | 129.9 |

Source: Adapted from methodologies described in scientific literature. dergipark.org.tr

Electronic Absorption: The electronic absorption properties, observed via UV-Vis spectroscopy, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. For aromatic systems like quinoline, the most significant absorptions typically correspond to π → π* and n → π* transitions. researchgate.net Theoretical calculations can determine the maximum absorption wavelengths (λmax) and the oscillator strengths (f) for these transitions.

In a typical study, the electronic absorption spectrum is computed using the TD-DFT method on the previously optimized ground-state geometry. dergipark.org.trresearchgate.net For example, a study on an isomer of a related quinoline compound calculated an electronic absorption peak at 318.19 nm in the gas phase, corresponding to the transition from the ground state to the first excited state. researchgate.net Comparing the calculated λmax values with experimental spectra helps to assign the observed absorption bands to specific electronic transitions. bas.bg

Table 2: Example of Theoretical Electronic Absorption Data for a Related Quinoline Derivative This table illustrates the type of data generated from TD-DFT calculations.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 318.19 | 0.085 | HOMO → LUMO |

| S0 → S2 | 305.50 | 0.042 | HOMO-1 → LUMO |

| S0 → S3 | 290.15 | 0.150 | HOMO → LUMO+1 |

Source: Based on findings for related quinoline compounds. researchgate.netbas.bg

Analysis of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are crucial for modern photonics and optoelectronics, and computational methods are vital for predicting the NLO potential of new molecules. The NLO response of a molecule is determined by its hyperpolarizability. DFT calculations are widely used to compute the electric dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β), which are key indicators of NLO activity. dntb.gov.uatandfonline.com

The extended π-electron delocalization in the quinoline ring system is a key structural feature that can give rise to significant NLO properties. arabjchem.org Theoretical studies on quinoline derivatives investigate how the distribution of electrons, influenced by donor and acceptor groups, affects the hyperpolarizability. arabjchem.org A large value for the total first hyperpolarizability (β₀) suggests that the molecule could be a promising candidate for NLO applications. dntb.gov.ua

Computational analyses of related quinoline derivatives show that these molecules can possess notable NLO properties. researchgate.netarabjchem.org For instance, the calculated NLO parameters for a substituted quinolinone demonstrated its potential as an NLO material. researchgate.net The investigation of these properties provides a basis for designing novel organic materials for optical technologies. dntb.gov.ua

Table 3: Example of Calculated NLO Properties for a Related Quinoline Derivative This table presents sample data to illustrate the parameters evaluated in NLO studies.

| Parameter | Calculated Value |

| Dipole Moment (μ) | 5.5 Debye |

| Mean Polarizability (α) | 25.0 x 10⁻²⁴ esu |

| First Hyperpolarizability (β₀) | 12.0 x 10⁻³⁰ esu |

Source: Illustrative data based on methodologies for related compounds. researchgate.netdntb.gov.uatandfonline.com

Biological Activities and Mechanistic Insights

Antimicrobial Properties

Derivatives of the quinoline (B57606) scaffold are well-documented for their diverse pharmacological properties, including potent antimicrobial effects. researchgate.net The introduction of a chlorine atom and a methyl group, as seen in 4-chloro-6-methylquinoline, can significantly influence these biological activities. chemimpex.com Research has demonstrated that compounds derived from this structure exhibit activity against a wide array of pathogenic bacteria and fungi. researchgate.net

The antibacterial potential of quinoline derivatives is a cornerstone of their medicinal application. ijprajournal.com Compounds derived from 2-chloro-6-methylquinoline (B1583817) have been synthesized and evaluated against various bacterial strains. arabjchem.orgresearchgate.net In vitro screening of secondary and tertiary amines containing the 2-chloro-6-methylquinoline moiety was conducted against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. researchgate.net While many derivatives in this specific study showed poor antibacterial activity, the broader class of quinoline compounds is known for its efficacy. researchgate.net For instance, complex heterocyclic systems synthesized from 2-chloro-6-methylquinoline-3-carbaldehyde (B1581043) have been tested against Staphylococcus aureus, Streptococcus pyogenes (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative) using the broth microdilution method. arabjchem.org

Some quinoline-based compounds exert their antibacterial effects by targeting essential bacterial enzymes. The mechanism can involve the inhibition of DNA gyrase and topoisomerase IV, which disrupts DNA replication processes vital for bacterial survival. The presence of a chlorine atom is thought to enhance antibacterial activity by increasing the molecule's lipophilicity, which facilitates interaction with bacterial membranes.

A study on quinoline-tetrazole Schiff base hybrids, derived from 2-chloro-6-methylquinoline-3-carbaldehyde, evaluated their antibacterial activity. The results are summarized in the table below.

Table 1: Antibacterial Activity of 2-Chloro-6-methylquinoline Derivatives Data represents the zone of inhibition in mm. | Compound ID | Gram-Positive Bacteria | Gram-Negative Bacteria | | :--- | :---: | :---: | | | S. aureus | B. subtilis | E. coli | P. aeruginosa | | 3a | 18 | 15 | 16 | 13 | | 3e | 17 | 12 | 18 | 15 | | 3i | 14 | 16 | 17 | 14 | Source: Adapted from synthesis and biological evaluation studies of novel quinoline-tetrazole Schiff base hybrids. ijprajournal.com

Derivatives of this compound have demonstrated significant antifungal properties. researchgate.net A study involving this compound-2(1H)-one (4C6MQ), an isomer of the core compound, reported effective antimicrobial properties, including activity against fungal pathogens. researchgate.netresearchgate.net The antifungal efficacy of these compounds was evaluated in vitro against several fungal strains, with some derivatives showing more potent inhibitory activity than the standard antifungal drug, fluconazole. researchgate.net

Specifically, secondary and tertiary amines synthesized from 3-(chloromethyl)-2-chloro-6-methylquinoline were screened for their in vitro antifungal activity against Aspergillus niger, Aspergillus flavus, Monascus purpureus, and Penicillium citrinum. researchgate.net The results indicated that several of these compounds exhibited promising antifungal activity, particularly those containing electron-withdrawing groups on the phenyl ring. researchgate.net Similarly, other complex derivatives have been screened against Candida albicans, Aspergillus niger, and Aspergillus clavatus, with some showing very good activity. arabjchem.org

The table below shows the antifungal activity of certain quinoline-tetrazole Schiff base hybrids derived from a 6-methylquinoline (B44275) core.

Table 2: In Vitro Antifungal Activity of 6-Methylquinoline Derivatives Data represents the zone of inhibition in mm.

| Compound ID | Candida albicans | Saccharomyces cerevisiae | Aspergillus niger |

|---|---|---|---|

| 3a | 17 | 14 | 13 |

| 3b | 9 | 5 | 16 |

| 3c | 11 | 12 | 12 |

| 3d | 13 | 11 | 8 |

| 3e | 16 | 15 | 15 |

| 3f | 15 | 13 | 14 |

Source: Adapted from studies on quinoline-tetrazole Schiff base hybrids. ijprajournal.com

The quinoline ring is a foundational structural motif for a large class of antimalarial drugs. chemimpex.comnih.gov Consequently, this compound is considered a key intermediate in the synthesis of novel antimalarial agents. nbinno.com The development of resistance by the Plasmodium parasite to existing drugs necessitates the creation of new, effective chemotherapies. nih.gov Research has focused on synthesizing hybrid molecules that incorporate the quinoline scaffold. nih.govmdpi.com

For example, a series of quinoline-pyrazolopyridine hybrids were synthesized and evaluated for their in vitro activity against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum. nih.gov Among the tested compounds, one derivative featuring a 4-chloro substituent demonstrated considerable antimalarial potency both in vitro and in vivo. nih.gov The structural versatility of the quinoline core allows for modifications that can lead to compounds with potent activity against both drug-sensitive and drug-resistant strains of the malaria parasite. mdpi.com

The broad biological profile of quinoline derivatives extends to activity against various protozoa. researchgate.net Research into related 4-aryloxy-2-aminoquinolines has demonstrated their potential as antiprotozoal agents. acs.org While specific studies focusing solely on the antileishmanial or trypanocidal activity of this compound are not extensively detailed in the provided context, the known antiprotozoal effects of the broader quinoline class suggest this as a potential area for investigation. researchgate.net

Anticancer / Antitumor Properties

Quinoline derivatives are recognized for their potential in developing anticancer agents, acting through various mechanisms such as inducing apoptosis, arresting the cell cycle, and inhibiting angiogenesis. arabjchem.org Derivatives of this compound have been investigated for their cytotoxic effects against a range of cancer cell lines. The structural features of these compounds allow them to interact with specific molecular targets involved in cancer cell proliferation and survival. evitachem.com

One derivative, N-(6-chloro-2-methyl-quinolin-4-yl)-N'-(2-p-tolyl-oxazole-4-ylmethylene)-hydrazine, was identified as a significant inhibitor of Topoisomerase-I, a crucial enzyme in DNA replication and a target for cancer therapy. neuroquantology.com Another derivative of 4-chloro-2-methylquinoline (B1666326) was found to inhibit PDE5, showing activity against lung cancer cells with an IC₅₀ value of 0.96 µM. arabjchem.org

A primary mechanism of the antitumor activity of quinoline derivatives is the inhibition of cancer cell proliferation. evitachem.com In vitro studies have confirmed the cytotoxic effects of compounds derived from this compound on various cancer cell lines. For instance, derivatives have shown potent antiproliferative activity against lung cancer (H-460), colon cancer (HT-29), and liver cancer (HepG2) cell lines. Some of these derivatives exhibited IC₅₀ values as low as 0.03 μM, indicating significantly higher potency compared to standard chemotherapeutic agents like gefitinib (B1684475) in certain cell lines.

Another research avenue has explored quinoline-based carboxylic acids as inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme linked to cancer cell proliferation. nih.gov Cellular activity for these inhibitors was evaluated in the HCT-116 colon cancer cell line, which is known to be sensitive to DHODH inhibition. nih.gov These studies help to distinguish between on-target (DHODH-induced) growth inhibition and other potential off-target effects. nih.gov

Table 3: Antiproliferative Activity of a this compound Derivative

| Cell Line | Cancer Type | IC₅₀ Value (μM) |

|---|---|---|

| H-460 | Lung Cancer | 0.03 |

| HT-29 | Colon Cancer | 0.55 |

| HepG2 | Liver Cancer | 0.33 |

Source: Adapted from in vitro evaluations of quinoline derivatives.

Interaction with Key Signaling Pathways (e.g., PI3K/Akt/mTOR)

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is crucial for regulating cell proliferation, growth, and survival. Its frequent hyperactivation in various cancers makes it a prime target for therapeutic intervention. researchgate.netfrontiersin.org Several quinoline derivatives have been identified as potent inhibitors of this pathway.

Research into compounds structurally related to this compound has demonstrated their potential as PI3K/mTOR dual inhibitors. For instance, a novel series of 4-acrylamido-quinoline derivatives were designed and synthesized, exhibiting remarkable inhibitory activity against PI3Kα. One of the key intermediates in the synthesis of PI3K/mTOR inhibitors is 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, highlighting the importance of the substituted quinoline core. researchgate.net Furthermore, 4-chloro-6-methoxy-2-methylquinoline-3-carbonitrile (B12990072) has been noted for its role as a PI3K/mTOR inhibitor, which contributes to its anticancer effects by reducing cell proliferation and inducing apoptosis. bohrium.com While direct studies on this compound's effect on the PI3K/Akt/mTOR pathway are not extensively detailed, the activity of its close analogs suggests that this is a key mechanism contributing to its biological effects.

DNA Interaction Mechanisms (e.g., DNA Gyrase, Topoisomerase Inhibition)

One of the well-established mechanisms of action for quinoline derivatives is their ability to interfere with DNA replication and maintenance through the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV. researchgate.netnih.gov These enzymes are responsible for managing DNA supercoiling, a process vital for bacterial survival. nih.govsigmaaldrich.com Inhibition of these topoisomerases leads to the disruption of DNA replication and repair, ultimately resulting in bacterial cell death. nih.govsigmaaldrich.com

Quinoline compounds are known to trap topoisomerase-DNA complexes, preventing the re-ligation of the DNA strands and leading to the accumulation of double-strand breaks. nih.gov Specifically, in many gram-negative bacteria, DNA gyrase is the primary target, while in some gram-positive bacteria, topoisomerase IV is the initial site of action. nih.gov Derivatives of this compound have been noted for their potential to inhibit these enzymes, which is a cornerstone of their antimicrobial properties. researchgate.netnih.gov Molecular docking studies have further supported the interaction of quinoline derivatives with the active sites of enzymes like S. aureus DNA gyrase. nih.gov Some halogenated quinolines have shown inhibitory activity against Staphylococcus aureus DNA gyrase with MIC values in the micromolar range. nih.gov

Antiviral Properties (e.g., Anti-HIV-1, Anti-HBV, Anti-MERS-CoV)

The quinoline scaffold is present in numerous compounds investigated for their antiviral activities. bohrium.comsigmaaldrich.com Derivatives have shown potential against a variety of viruses, including Human Immunodeficiency Virus-1 (HIV-1) and Hepatitis B Virus (HBV).

In the context of anti-HIV-1 activity, quinoline derivatives have been reported to act through the inhibition of the HIV-1 integrase enzyme. A notable example is the 2-methylquinoline (B7769805) derivative, AV6, which has been shown to induce the expression of latent HIV-1. nih.gov This has led to the design of new analogs based on the 4-chloro-6-methoxy-2-methylquinoline (B1597386) structure to act as latency-reversing agents, a key strategy in the "shock and kill" approach to HIV eradication. nih.govsmolecule.com

Furthermore, quinoline derivatives have been explored as non-nucleoside anti-HBV agents. evitachem.com The synthesis and evaluation of various 4-aryl-6-chloro-quinoline derivatives have been undertaken to discover new agents that can inhibit HBV DNA replication. evitachem.com

Anti-inflammatory and Analgesic Activities

Quinoline derivatives have been recognized for their potential anti-inflammatory and analgesic properties. researchgate.nettandfonline.com The mechanism behind these effects often involves the inhibition of pro-inflammatory pathways and enzymes. sigmaaldrich.com For instance, some quinoline compounds may reduce the production of pro-inflammatory cytokines. sigmaaldrich.com

Studies on selenium-containing heterocycles derived from 2-chloro-3-cyano-4-methylquinoline have shown significant anti-inflammatory and analgesic activities in animal models. The broad biological profile of diaryl-substituted quinolines also includes anti-inflammatory and analgesic effects. tandfonline.com

Neuroprotective Effects

Emerging research suggests that quinoline derivatives may possess neuroprotective properties, making them promising candidates for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's. researchgate.net The neuroprotective potential of these compounds is often attributed to their antioxidant capabilities and their ability to inhibit key enzymes in the brain. sigmaaldrich.com

Specifically, some quinoline derivatives are expected to act as inhibitors of monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE). sigmaaldrich.com For example, a quinolylnitrone derivative, (Z)-N-tert-Butyl-1-(2-chloro-6-methoxyquinolin-3-yl)methanimine Oxide, has demonstrated significant neuroprotective effects by reducing neuronal death in models of cerebral ischemia, an activity linked to its ability to scavenge reactive oxygen species. While research on this compound itself is limited in this area, the activity of its close derivatives points towards a potential role in neuroprotection.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For quinoline derivatives, SAR studies have revealed that the type and position of substituents on the quinoline ring significantly influence their pharmacological effects.

The introduction of different functional groups can modulate properties such as kinase inhibition, antiviral potency, and antimicrobial activity. For example, in the development of anti-HIV-1 agents based on the AV6 scaffold, it was found that the C-6 position of the quinoline ring is a promising point for introducing zinc-binding groups to enhance activity. nih.gov Similarly, for quinoline-3-carbonitriles, the presence of a chloro substituent at position 4 and a methyl group at position 6 can influence kinase binding affinity and steric interactions within the target's active site. The 4-chloro group often enhances hydrophobic interactions, while the 6-methyl group can reduce steric hindrance. In another study on imidazo[4,5-c]quinoline-based inhibitors, it was found that the position of a chloro substituent on an aniline (B41778) ring attached to the quinoline core was critical, with para-substitution providing a marked improvement in potency. nih.gov These studies underscore the importance of systematic structural modifications to fine-tune the biological activity of this compound derivatives.

Data Tables

Table 1: Summary of Biological Activities

| Biological Activity | Target/Mechanism | Related Compounds/Derivatives |

|---|---|---|

| Kinase Inhibition | PI3K/Akt/mTOR pathway | 4-Acrylamido-quinoline derivatives, 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline, 4-Chloro-6-methoxy-2-methylquinoline-3-carbonitrile |

| Antimicrobial | DNA Gyrase, Topoisomerase IV | Halogenated quinolines |

| Antiviral | HIV-1 Integrase, Latency Reversal | 2-Methylquinoline derivative (AV6), 4-Chloro-6-methoxy-2-methylquinoline analogs |

| Antiviral | HBV DNA Replication | 4-Aryl-6-chloro-quinoline derivatives |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Selenium-containing heterocycles from 2-chloro-3-cyano-4-methylquinoline |

| Neuroprotection | Antioxidant, MAO-B/AChE Inhibition | (Z)-N-tert-Butyl-1-(2-chloro-6-methoxyquinolin-3-yl)methanimine Oxide |

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 4-Acrylamido-quinoline |

| 4-Aryl-6-chloro-quinoline |

| 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline |

| 4-Chloro-6-methoxy-2-methylquinoline |

| 4-Chloro-6-methoxy-2-methylquinoline-3-carbonitrile |

| This compound |

| (Z)-N-tert-Butyl-1-(2-chloro-6-methoxyquinolin-3-yl)methanimine Oxide |

| 2-Chloro-3-cyano-4-methylquinoline |

Roles in Catalysis and Material Science

Catalytic Applications of Quinoline (B57606) Derivatives (e.g., Dehydrogenation Catalysis)

Quinoline derivatives are significant heterocyclic compounds often synthesized through catalytic reactions. One of the most prominent methods for creating the quinoline core is the catalytic dehydrogenation (or aromatization) of the corresponding 1,2,3,4-tetrahydroquinoline (B108954) precursors. This approach is valued for being an efficient and atom-economical route to aromatic N-heterocycles.

Various catalytic systems have been developed to facilitate this transformation under mild conditions. For instance, o-quinone-based catalysts, in conjunction with a Co(salophen) cocatalyst, enable the oxidative dehydrogenation of tetrahydroquinolines to quinolines using ambient air as the oxidant at room temperature. organic-chemistry.orgacs.org Research in this area has demonstrated the successful synthesis of various substituted quinolines. In one study, 6-methyl-1,2,3,4-tetrahydroquinoline (B1209702) was cleanly converted to 6-methylquinoline (B44275) in 91% yield after 6 hours. acs.org Similarly, the electron-deficient 6-chloroquinoline (B1265530) was obtained in excellent yield. acs.org These examples highlight the effectiveness of catalytic dehydrogenation in producing precursors and analogues of 4-Chloro-6-methylquinoline.

Other catalytic systems, including those based on nickel, palladium, and cobalt oxide, have also been employed for the synthesis of the quinoline scaffold. organic-chemistry.org A nickel-catalyzed process, for example, allows for a sequential dehydrogenation and condensation to build a wide range of polysubstituted quinolines. organic-chemistry.org While this compound itself is typically synthesized by chlorination of the corresponding quinolinol, the underlying quinoline core is often constructed using these foundational catalytic methods.

| Precursor | Product | Catalyst System | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 6-Methyl-1,2,3,4-tetrahydroquinoline | 6-Methylquinoline | Ru(phd)32 / Co(salophen) | MeCN, Air, rt, 6 h | 91% | acs.org |

| 6-Chloro-1,2,3,4-tetrahydroquinoline | 6-Chloroquinoline | Ru(phd)32 / Co(salophen) | MeCN, Air, rt, 4 h | 94% | acs.org |

| 4-Methyl-1,2,3,4-tetrahydroquinoline | 4-Methylquinoline (B147181) | Ru(phd)32 / Co(salophen) | MeCN, Air, rt, 5 h | 97% | acs.org |

| Various Tetrahydroquinolines | Corresponding Quinolines | Heterogeneous Cobalt Oxide | Toluene, 100 °C, O2 | Good Yields | organic-chemistry.org |

Precursor for Fluorescent Probes (e.g., Halide-Sensitive Quinolinium Dyes)

The quinoline nucleus is an established fluorophore, and its derivatives are frequently used to develop fluorescent probes for biological and chemical sensing. 6-Methylquinoline, the parent structure of the title compound (lacking the 4-chloro substituent), is a known building block for creating halide-sensitive quinolinium dyes. chemicalbook.comsmolecule.comchemsrc.com

The synthesis of these dyes typically involves the reaction of the heterocyclic nitrogen of 6-methylquinoline with an alkylating agent (such as methyl bromide or 3-bromo-1-propanol) to form a quaternary quinolinium salt. researchgate.net These resulting quinolinium salts are water-soluble and exhibit fluorescence that can be quenched by halide ions, including chloride, bromide, and iodide. researchgate.net This quenching mechanism, often following Stern-Volmer kinetics, allows for the quantitative determination of halide concentrations in solution. One such dye derived from 6-methylquinoline demonstrated a Stern-Volmer constant for chloride of 255 M⁻¹, indicating high sensitivity. researchgate.net

This compound serves as a highly versatile precursor for more advanced and functionalized probes. The chlorine atom at the 4-position is a reactive site amenable to nucleophilic substitution, allowing for the attachment of various other functional groups or molecular recognition elements. This chemical handle, combined with the inherent fluorescence of the quinoline core, makes it a valuable intermediate for designing sophisticated sensors and probes for diverse applications in bioimaging and diagnostics. chemshuttle.com

| Dye Precursor | Resulting Dye Structure | Quenching Ion | Stern-Volmer Constant (Ksv, M-1) | Reference |

|---|---|---|---|---|

| 6-Methylquinoline | N-methyl-6-methylquinolinium | Chloride (Cl⁻) | 255 | researchgate.net |

| 6-Methylquinoline | N-methyl-6-methylquinolinium | Bromide (Br⁻) | 190 | researchgate.net |

| 6-Methylquinoline | N-methyl-6-methylquinolinium | Iodide (I⁻) | 490 | researchgate.net |

Role in Conjugated Molecules and Polymers with Enhanced Electronic and Optoelectronic Properties

Quinoline derivatives are recognized as important components in the synthesis of conjugated molecules and polymers that possess enhanced electronic and optoelectronic properties. chemrj.org The rigid, planar aromatic system of quinoline facilitates π-electron delocalization, which is essential for charge transport and light emission in organic electronic devices.

This compound, with its specific substitution, offers a means to fine-tune these properties. The electron-withdrawing nature of the chloro group and the electron-donating character of the methyl group can modulate the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the resulting conjugated system. researchgate.net

Recent research has demonstrated the use of a closely related isomer, 2-chloro-6-methylquinoline (B1583817), in the synthesis of strongly polarized, π-extended molecules based on a 1,4-dihydropyrrolo[3,2-b]pyrrole (B12111405) (DHPP) core. acs.orgnih.gov In these structures, the chloro-methylquinoline units are attached to the central electron-donating DHPP core. The presence of the chloro-substituent ortho to the linkage point was found to disturb the ground-state electronic coupling between the core and the quinoline periphery for steric reasons. nih.gov These molecules exhibit efficient fluorescence, with emission wavelengths that can be controlled by the molecular architecture. Such materials are investigated for their potential in optoelectronics, including as emitters in organic light-emitting diodes (OLEDs). researchgate.net

| Compound Name | Max. Absorption (λabs, nm) in Toluene | Max. Emission (λem, nm) in Toluene | Reference |

|---|---|---|---|

| 3,3′-(1,4-Bis(4-(tert-butyl)phenyl)-1,4-dihydropyrrolo[3,2-b]pyrrole-2,5-diyl)bis(2-chloro-6-methylquinoline) | 395 | 482 | acs.org |

| 3,3′-(1,4-Bis(4-heptylphenyl)-1,4-dihydropyrrolo[3,2-b]pyrrole-2,5-diyl)bis(2-chloro-6-methylquinoline) | 395 | 482 | nih.gov |

Future Research Directions and Emerging Applications

Development of Novel Derivatization Strategies

The functionalization of the 4-chloro-6-methylquinoline core is a key area of research aimed at diversifying its applications and enhancing its biological activity. The presence of a reactive chloro group at the 4-position makes it a versatile precursor for a variety of synthetic transformations.

Classic synthetic routes such as the Skraup-Doebner-Von Miller reaction are fundamental for creating the initial quinoline (B57606) ring. This method typically involves the cyclization of an aniline (B41778) derivative, such as p-toluidine (B81030), with a β-keto ester like ethyl acetoacetate (B1235776) under acidic conditions. The resulting 4-hydroxy-6-methylquinoline (B1583873) is then chlorinated, often using phosphorus oxychloride (POCl₃), to yield this compound.

Future strategies are moving beyond these traditional methods to explore more sophisticated and efficient derivatization techniques. These include:

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, offer powerful tools for introducing a wide array of substituents at the 4-position. These methods allow for the creation of carbon-carbon and carbon-nitrogen bonds, leading to derivatives with potentially enhanced pharmacological properties.

C-H Activation: Direct C-H activation and functionalization are emerging as a highly efficient and atom-economical approach. This strategy avoids the need for pre-functionalized starting materials, allowing for the direct introduction of new groups onto the quinoline scaffold.

Schiff Base Formation: The hydrazine (B178648) moiety can be introduced at the 4-position, which then serves as a handle for the formation of Schiff bases. This approach has been utilized to synthesize a range of derivatives with potential antitubercular and anticancer activities.

Synthesis of Fused Heterocycles: The development of synthetic routes to fuse other heterocyclic rings, such as pyrazole, pyrimidine, or pyran, onto the this compound framework is an active area of investigation. These new polycyclic structures can exhibit novel biological activities. researchgate.netderpharmachemica.comemerald.com

These advanced synthetic strategies are crucial for generating libraries of novel this compound derivatives for high-throughput screening and the development of new therapeutic agents and functional materials.

Advanced Computational Approaches for Drug Discovery and Optimization

Computational methods are increasingly integral to the drug discovery and development process, enabling the rational design and optimization of new drug candidates. For this compound and its derivatives, these approaches are being used to predict their biological activities, pharmacokinetic properties, and potential toxicities.

Molecular Docking and Dynamics Simulations:

Molecular docking studies are employed to predict the binding orientation and affinity of this compound derivatives to specific biological targets. For instance, docking studies have been used to investigate the inhibitory activity of quinoline derivatives against enzymes like DNA gyrase and lanosterol (B1674476) 14-α-demethylase. researchgate.net These simulations provide insights into the key interactions, such as hydrogen bonds and hydrophobic interactions, that govern the binding of these compounds to their targets. Following docking, molecular dynamics simulations can be used to assess the stability of the ligand-protein complex over time.

In Silico ADMET Prediction:

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery. Computational tools are used to evaluate the drug-likeness of novel this compound derivatives based on criteria such as Lipinski's rule of five. nih.gov These in silico predictions help to identify candidates with favorable pharmacokinetic profiles and low potential for toxicity, thereby reducing the likelihood of late-stage failures in drug development. researchgate.neteurjchem.com

Density Functional Theory (DFT) Studies:

DFT calculations are utilized to understand the electronic structure and reactivity of this compound and its analogs. These quantum chemical methods can provide information on molecular geometries, vibrational frequencies, and electronic properties, which can be correlated with experimental data and used to rationalize the observed biological activities. researchgate.net

The integration of these computational approaches allows for a more targeted and efficient exploration of the chemical space around the this compound scaffold, accelerating the identification and optimization of promising new drug candidates.

Exploration of New Biological Targets and Therapeutic Areas

Derivatives of this compound have shown promise in a variety of therapeutic areas, primarily due to the versatility of the quinoline scaffold. nih.gov Current and future research is focused on identifying new biological targets and expanding the therapeutic applications of these compounds.

Anticancer Activity: